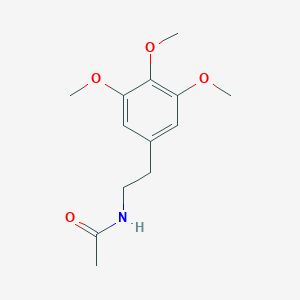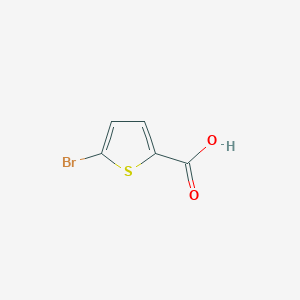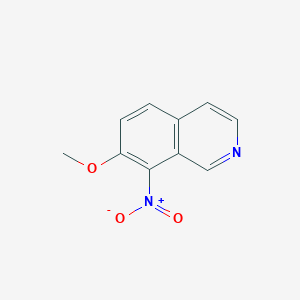
ゲンタマイシン C1
概要
説明
Gentamicin C1 is a component of the clinically important aminoglycoside antibiotic, gentamicin. This antibiotic is a mixture of three components, each binding to the ribosomal A site, causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).
Synthesis Analysis
Gentamicin C1a and its isomer C2b, which are minor components of gentamicin, can be synthesized from sisomicin. This process involves selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I, inversion of configuration at position 5', and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022).
Molecular Structure Analysis
Gentamicin C1a binds in the major groove of the RNA. Rings I and II direct specific RNA-drug interactions, while Ring III, characteristic of this subclass of aminoglycosides, also directs specific RNA interactions with conserved base pairs (Yoshizawa, Fourmy, & Puglisi, 1998).
Chemical Reactions and Properties
Gentamicin's biosynthesis involves a series of reactions including phosphorylation, elimination, migration, and transamination steps, each contributing to the formation of the final antibiotic complex (Li et al., 2021).
Physical Properties Analysis
While specific physical properties of Gentamicin C1 are not detailed in the available literature, its solubility and stability are crucial for its biological activity, as seen in other antibiotics of its class.
Chemical Properties Analysis
The gentamicin complex is heavily methylated, and the methylation pattern plays a crucial role in its biological activity. The methylation network in gentamicin biosynthesis involves specific genes and enzymes that define its methylation pattern, crucial for its effectiveness as an antibiotic (Li et al., 2018).
科学的研究の応用
抗菌活性
ゲンタマイシン C1 は、40 以上の臨床状態で使用される必須の広域スペクトルアミノグリコシド系抗生物質です . これは、幅広い院内感染性細菌、バイオフィルム形成菌、多剤耐性菌に対して活性を示しています .
獣医学における薬物動態
This compound は、C1a および C2 とともに、数十年間、ブタや他の動物種で使用されてきました . 健常な子豚とアクチノバチルス・プレウロニューモニエとパスツレラ・マルチシダの両方で感染した子豚に、単回筋肉内投与後、this compound の薬物動態/薬力学(PKs/PDs)が調査されました .
薬物送達増強
This compound の薬物送達と抗菌活性を高めるための研究が行われてきました . 戦略には、特定の種類のゲンタマイシンの分離、ポリマーナノ粒子のカプセル化、ゲンタマイシン分子の疎水化、ゲンタマイシンと他の抗生物質、ポリフェノール、天然物の組み合わせなどがあります .
ゲンタマイシン含有ポリマーナノ粒子
ポリ(乳酸-コ-グリコール酸)(PLGA)やキトサンなど、ゲンタマイシン含有ポリマーナノ粒子の合成が検討されてきました . これらのナノ粒子は、this compound の効力と薬物送達を向上させることができます .
ゲンタマイシン C1a の生産
GK1101 株と orf6255 遺伝子ノックアウトを組み合わせることで、ゲンタマイシン C1a のみを生産する改変株が得られました .
血漿および尿中での測定
血漿および尿中でのthis compound、C1a、および C2 の測定は、薄層クロマトグラフィー法を使用して達成されています
作用機序
Target of Action
Gentamicin C1 primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and growth.
Mode of Action
Gentamicin C1 interacts with its targets by binding to specific proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This interaction results in the inhibition of protein synthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Gentamicin C1 is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, Gentamicin C1 disrupts the process of translation, preventing the formation of essential proteins and leading to bacterial death .
Result of Action
The primary result of Gentamicin C1’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Gentamicin C1 prevents bacteria from producing essential proteins, leading to their death . This makes Gentamicin C1 an effective antibiotic against a variety of bacterial infections.
Action Environment
The action, efficacy, and stability of Gentamicin C1 can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the antibacterial activity of Gentamicin C1 . Additionally, the physiological state of the target bacteria, such as their growth phase and metabolic activity, can also affect the action of Gentamicin C1 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-CAMVTXANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023091 | |
| Record name | Gentamicin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS RN |
25876-10-2, 1403-66-3 | |
| Record name | Gentamicin C1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gentamicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTAMICIN C1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-108 °C | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gentamicin C1 exert its antibacterial effect?
A1: Gentamicin C1, like other aminoglycosides, binds to the 30S subunit of bacterial ribosomes. [, , , ] This binding disrupts protein synthesis by causing mistranslation and inhibiting proofreading mechanisms. []
Q2: Are there differences in antibacterial activity among the components of the gentamicin complex?
A2: While all components of the gentamicin complex exhibit antibacterial activity, some studies suggest gentamicin C1 may have lower activity against certain bacterial strains compared to other components like gentamicin C2. [, , , ] Additionally, the relative potencies of neomycin B and C, components of another aminoglycoside complex, differ with neomycin C demonstrating lower activity. []
Q3: Do certain bacterial enzymes inactivate gentamicin C1?
A3: Yes, some bacteria exhibit resistance to gentamicin C1 through enzymatic inactivation. For example, certain strains of Pseudomonas aeruginosa possess aminoglycoside 6′-N-acetyltransferases that specifically acetylate gentamicin C1a and C2, but not gentamicin C1. []
Q4: What is the molecular formula and weight of gentamicin C1?
A4: The molecular formula of gentamicin C1 is C21H43N5O7. Its molecular weight is 477.6 g/mol. [, ]
Q5: How can the different components of gentamicin be distinguished structurally?
A5: The major components of gentamicin (C1, C1a, C2, C2a) differ primarily in their methylation patterns at specific positions within the molecule. These subtle structural differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, , ]
Q6: How do structural modifications to gentamicin C1 impact its activity?
A6: Research suggests that modifications at the 2''-position of gentamicin C1 can influence its activity against bacteria exhibiting resistance through adenylylation. [] For instance, the synthesis of 2''-epi-gentamicin C1 aimed to overcome this resistance mechanism. []
Q7: What is the pharmacokinetic profile of gentamicin C1?
A7: Studies in various animal models, including horses, beagles, and chickens, indicate that gentamicin C1 exhibits distinct pharmacokinetic characteristics compared to other gentamicin components. [, , ]
Q8: How does the route of administration affect gentamicin C1 pharmacokinetics?
A8: In broiler chickens, the bioavailability of gentamicin C1 significantly differed based on the route of administration (intravenous, intramuscular, subcutaneous, oral). [] Similar route-dependent variations in pharmacokinetic parameters were observed for other gentamicin components in this study. []
Q9: Do infections alter gentamicin pharmacokinetics?
A9: Research in piglets revealed that gentamicin exposure was lower in animals co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida compared to healthy piglets. [] The infected piglets also demonstrated faster elimination of gentamicin. []
Q10: What are the mechanisms of bacterial resistance to gentamicin C1?
A10: The most common mechanism of gentamicin resistance involves the production of aminoglycoside-modifying enzymes. [] These enzymes, often encoded by plasmids, can inactivate gentamicin through acetylation, phosphorylation, or adenylylation. [, , , , ]
Q11: Which component of the gentamicin complex is the most nephrotoxic?
A11: Studies in rats have indicated that gentamicin C2 exhibits the highest nephrotoxicity among the components of the gentamicin complex. [] Gentamicin C1 and C1a demonstrated lower nephrotoxicity in these studies. []
Q12: Does the composition of commercially available gentamicin vary?
A12: Yes, significant variations in the C2 content of different commercially available gentamicin preparations have been reported. [] This variation in component composition could potentially influence the toxicity and efficacy of different gentamicin formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)





